Enkephalin, N-cyclo-leu(5)-

CAS No.: 75975-40-5

Cat. No.: VC19340938

Molecular Formula: C28H35N5O6

Molecular Weight: 537.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75975-40-5 |

|---|---|

| Molecular Formula | C28H35N5O6 |

| Molecular Weight | 537.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-(2-aminoacetyl)iminoacetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanamide |

| Standard InChI | InChI=1S/C28H35N5O6/c1-18(2)12-23(27(38)31-21(17-34)13-20-8-10-22(35)11-9-20)33-28(39)24(14-19-6-4-3-5-7-19)32-26(37)16-30-25(36)15-29/h3-11,16-18,21,23-24,35H,12-15,29H2,1-2H3,(H,31,38)(H,32,37)(H,33,39)/t21-,23-,24-/m0/s1 |

| Standard InChI Key | BEVVTQSRFIWLFS-XWGVYQGASA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C=NC(=O)CN |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)CN |

Introduction

Chemical Identity and Structural Features

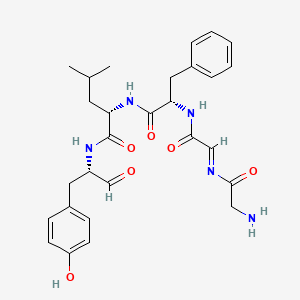

Enkephalin, N-cyclo-Leu(5)- is a cyclic derivative of [Leu⁵]enkephalin, formed by linking the N-terminal amine of glycine (position 1) to the C-terminal carboxyl group of leucine (position 5). Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₅N₅O₆ |

| Molecular Weight | 537.6 g/mol |

| CAS Registry Number | 75975-40-5 |

| IUPAC Name | (3S,6S,9S)-9-Benzyl-3-(4-hydroxybenzyl)-6-isobutyl-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentaone |

The cyclization imposes steric constraints that stabilize a β-turn conformation, as evidenced by X-ray crystallography and NMR studies . This structural rigidity distinguishes it from linear enkephalins, which adopt flexible conformations prone to enzymatic degradation .

Synthesis and Purification

The synthesis of N-cyclo-Leu(5)-enkephalin involves a multi-step solid-phase peptide synthesis (SPPS) approach :

-

Linear Precursor Assembly: The linear sequence H-Gly-Phe-Leu-[O-(2,6-dichlorobenzyl)-Tyr]-Gly-NHNH₂ is constructed using SPPS, with side-chain protecting groups (e.g., 2,6-dichlorobenzyl for tyrosine).

-

Cyclization via Azide Intermediate: The peptide hydrazide undergoes azide formation, followed by high-dilution cyclization to minimize intermolecular reactions.

-

Purification: Semipreparative HPLC isolates the cyclic monomer, with purity confirmed by analytical HPLC (>95%) .

Critical challenges include avoiding diketopiperazine byproducts and ensuring regioselective ring closure. Mass spectrometry (MS) and Edman degradation confirm the absence of free N-termini, validating successful cyclization .

Pharmacological Activity

N-cyclo-Leu(5)-enkephalin exhibits enhanced opioid receptor affinity and metabolic stability compared to linear enkephalins:

In Vitro Potency

| Assay | Activity Relative to [Leu⁵]Enkephalin | Source |

|---|---|---|

| Guinea Pig Ileum (GPI) | 17.5× higher potency | |

| Rat Brain Receptor Binding | 2× higher affinity | |

| δOR Selectivity | 3.4-fold over μOR |

The cyclic structure enhances resistance to aminopeptidases and endopeptidases, with a plasma half-life (t₁/₂) of 82.3 min in rodent models, compared to <10 min for linear enkephalins .

Mechanism of Action

The compound acts as a mixed δ/μ opioid receptor agonist, with bias toward G protein-coupled signaling over β-arrestin recruitment . This signaling profile correlates with reduced tolerance and dependence in preclinical models .

Conformational and Structural Insights

X-ray crystallography reveals that N-cyclo-Leu(5)-enkephalin adopts a pleated β-sheet conformation stabilized by two transannular hydrogen bonds :

-

Tyr¹ carbonyl oxygen → Leu⁵ amide hydrogen

-

Gly² amide hydrogen → Phe⁴ carbonyl oxygen

This conformation sterically occludes protease cleavage sites (e.g., Tyr¹-Gly² and Gly³-Phe⁴), explaining its enzymatic stability . Molecular dynamics simulations suggest that the β-turn geometry mimics the receptor-bound conformation of linear enkephalins, enhancing receptor affinity .

The compound reduces ethanol-seeking behavior in conditioned place preference (CPP) assays, an effect blocked by δ-opioid receptor antagonists . This suggests utility in treating alcohol use disorder.

Neuroprotection

δ-Opioid receptor activation by cyclic enkephalins mitigates ischemic brain injury in animal models, potentially via anti-apoptotic pathways .

Stability and Metabolic Profile

N-cyclo-Leu(5)-enkephalin demonstrates superior stability in biological matrices:

| Matrix | Half-Life (t₁/₂) | Degradation Sites |

|---|---|---|

| Plasma | 82.3 min | Gly³-Phe⁴ (slow) |

| Brain Homogenate | >120 min | Tyr¹-Gly² (minimal) |

UPLC-MS/MS analyses identify primary metabolites as dipeptide fragments (e.g., Phe-Leu), indicating endopeptidase-mediated cleavage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume